molecular formula C10H11BN2O4 B11875696 (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid

(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B11875696
M. Wt: 234.02 g/mol
InChI Key: KMEUPWFYPHWYNL-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid: is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group . Another approach involves metal-free oxidation and photocatalysis strategies .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid serves as a versatile building block for constructing more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .

Properties

Molecular Formula

C10H11BN2O4

Molecular Weight

234.02 g/mol

IUPAC Name

(3-ethoxycarbonylimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-5-12-9-4-3-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3

InChI Key

KMEUPWFYPHWYNL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=NC=C2C(=O)OCC)C=C1)(O)O

Origin of Product

United States

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